molecular formula C10H10ClNO3S B172594 1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one CAS No. 73096-15-8

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one

Cat. No. B172594
CAS RN: 73096-15-8
M. Wt: 259.71 g/mol
InChI Key: MNKFPWSNHAGXGA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one, commonly known as CPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. CPSP is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

The mechanism of action of CPSP is not fully understood, but it is believed to act as a sodium channel blocker, which can reduce the excitability of neurons and prevent the spread of seizures. CPSP has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which can contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

CPSP has been shown to have a range of biochemical and physiological effects, including reducing the frequency and severity of seizures in animal models of epilepsy. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPSP has been shown to have a low toxicity profile, making it a promising candidate for further development as a drug.

Advantages And Limitations For Lab Experiments

One of the main advantages of CPSP is its relatively simple synthesis method, which allows for large-scale production of the compound. CPSP also has a low toxicity profile, making it safe for use in animal studies. However, one limitation of CPSP is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on CPSP. One area of research is the development of new drugs based on the structure of CPSP. Another area of research is the investigation of the mechanism of action of CPSP, which could lead to a better understanding of its potential applications in medicine. Additionally, CPSP could be studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.

Scientific Research Applications

CPSP has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs. CPSP has also been studied for its potential applications in material science, including its use as a building block for the synthesis of novel polymers.

properties

CAS RN

73096-15-8

Product Name

1-(4-Chlorophenyl)sulfonylpyrrolidin-2-one

Molecular Formula

C10H10ClNO3S

Molecular Weight

259.71 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrrolidin-2-one

InChI

InChI=1S/C10H10ClNO3S/c11-8-3-5-9(6-4-8)16(14,15)12-7-1-2-10(12)13/h3-6H,1-2,7H2

InChI Key

MNKFPWSNHAGXGA-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1CC(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 20 ml of tetrahydrofuran was dissolved 2.78 g of N-(4'-chlorobenzenesulfonyl)-4-aminobutyric acid (0.01 mole). To the stirred solution on an ice bath was added 2.06 g of dicyclohexylcarbodiimide (0.01 mole), and the mixture was stirred at 0° C. for 21 hours. The reaction mixture was filtered, and the solid material was washed with anhydrous tetrahydrofuran. The filtrate and the washings were combined, and tetrahydrofuran was removed under reduced pressure. The residue thus obtained was recrystallized from a mixed solvent of chloroform-ether to give 2.37 g of N-(4'-chlorobenzenesulfonyl)-2-pyrrolidone as crystals. Physical properties were identical with those in Synthetic Example 3.
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Synthesis routes and methods III

Procedure details

To a solution of 8.4 g of 4-chlorobenzenesulfonyl chloride (0.04 mole) and 6.9 g of N-trimethylsilyl-2-pyrrolidone (0.044 mole) in 50 ml of anhydrous tetrahydrofuran was added 0.2 ml of trimethylamine, and the mixture was stirred at the reflux temperature for 30.5 hours. The solvent was removed from the reaction under reduced pressure, and the residue was dissolved in 50 ml of chloroform. After addition of 15 g of silica gel (Wako Gel C-200) to the solution, chloroform was again removed under reduced pressure. The powdery residue thus obtained was supended in a mixed solvent of hexane-ethyl acetate (7:3). The suspension was subjected to chromatography on a column (D 40 mm×L 500 mm) of 300 g of silica gel (Wako Gel C-200). Elution with a mixed solvent of hexane-ethyl acetate (7:3) followed by a mixed solvent of hexane-ethyl acetate (3:2) gave a crystalline product, which was recrystallized from a mixed solvent of chloroform-ether to give 5.83 g of N-(4'-chlorobenzenesulfonyl)-2-pyrrolidone as crystals.
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8.4 g
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hexane ethyl acetate
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